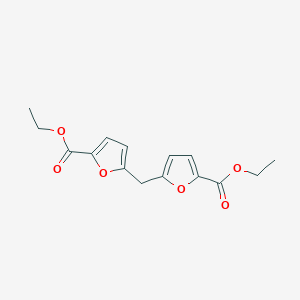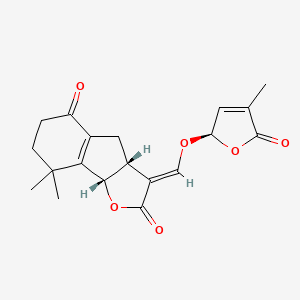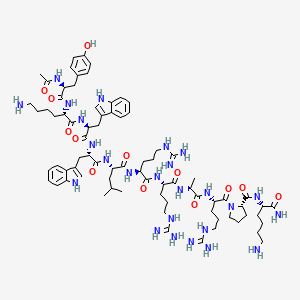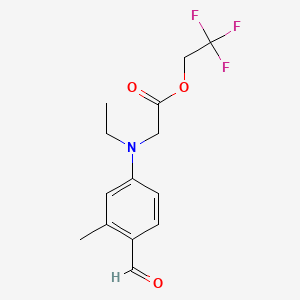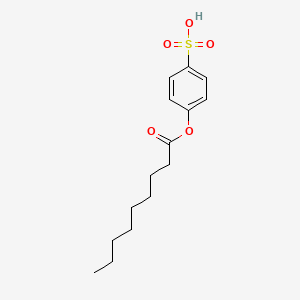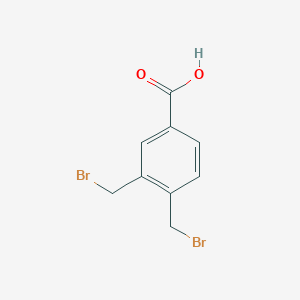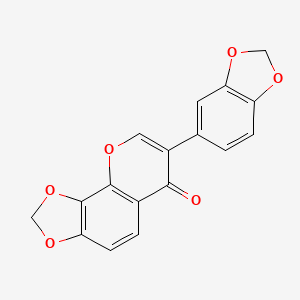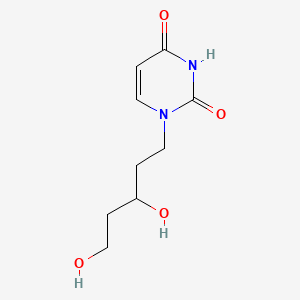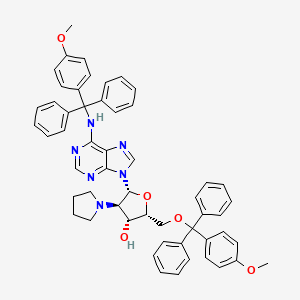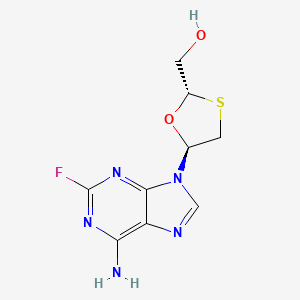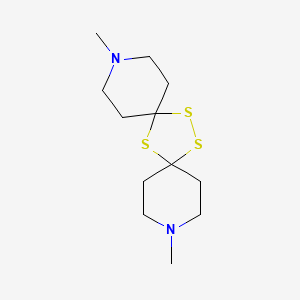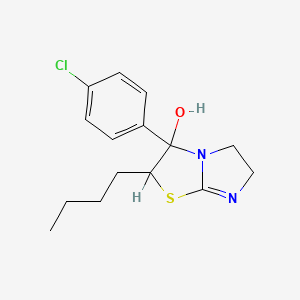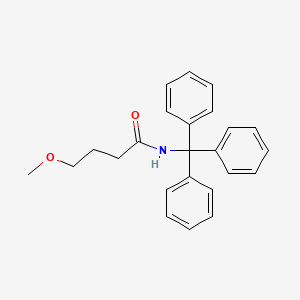
4-Methoxy-N-tritylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-tritylbutanamide is an organic compound with the molecular formula C24H25NO2 and a molecular weight of 359.46 g/mol . This compound is characterized by its methoxy group attached to the fourth carbon of the butanamide chain and a trityl group attached to the nitrogen atom. It is achiral and has various applications in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-tritylbutanamide typically involves the reaction of 4-methoxybutanoic acid with tritylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methoxy-N-tritylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-formyl-N-tritylbutanamide.
Reduction: Formation of 4-methoxy-N-tritylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Methoxy-N-tritylbutanamide has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-Methoxy-N-tritylbutanamide involves its interaction with specific molecular targets. The trityl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Detailed studies on its molecular targets and pathways are still ongoing .
Comparación Con Compuestos Similares
4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT): A psychoactive compound with similar structural features.
4-Methoxyphencyclidine (4-MeO-PCP): A dissociative anesthetic with a methoxy group at the fourth position.
4-Methoxy-N-methyltryptamine (4-MeO-NMT): A tryptamine derivative with a methoxy group at the fourth position.
Uniqueness: 4-Methoxy-N-tritylbutanamide is unique due to its combination of a methoxy group and a trityl group, which imparts distinct chemical and physical properties. The presence of the trityl group makes it a valuable protecting group in organic synthesis, while the methoxy group enhances its reactivity and potential biological activity.
Propiedades
Número CAS |
6622-13-5 |
|---|---|
Fórmula molecular |
C24H25NO2 |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
4-methoxy-N-tritylbutanamide |
InChI |
InChI=1S/C24H25NO2/c1-27-19-11-18-23(26)25-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22/h2-10,12-17H,11,18-19H2,1H3,(H,25,26) |
Clave InChI |
XWIYHKPRCOYHRU-UHFFFAOYSA-N |
SMILES canónico |
COCCCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


